Bicyclo[2.2.1]hept-5-en-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine
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Overview
Description
Bicyclo[2.2.1]hept-5-en-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is a complex organic compound characterized by its unique bicyclic structure. This compound features a bicyclo[2.2.1]heptene framework, which is a common motif in organic chemistry due to its rigidity and stability. The presence of a tetrahydrofuran (THF) moiety further enhances its chemical versatility, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-5-en-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine typically involves a multi-step process:
Diels-Alder Reaction: The initial step often involves a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile to form the bicyclo[2.2.1]heptene core.
Functional Group Modification: Subsequent steps include the introduction of the tetrahydrofuran moiety. This can be achieved through various methods, such as the reaction of the bicyclic compound with tetrahydrofuran derivatives under acidic or basic conditions.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for functional group modifications to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic and tetrahydrofuran moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, targeting the carbonyl groups if present.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups at the amine site. Reagents such as alkyl halides or sulfonates are typically used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Bicyclo[2.2.1]hept-5-en-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it ideal for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
In biological and medical research, this compound can serve as a precursor for the synthesis of bioactive molecules. Its unique structure allows for the exploration of new pharmacophores and the development of potential therapeutic agents.
Industry
Industrially, this compound is valuable in the production of polymers and advanced materials. Its stability and reactivity make it suitable for creating high-performance materials with specific properties.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hept-5-en-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with various molecular targets. The bicyclic structure provides rigidity, which can influence the binding affinity to enzymes or receptors. The tetrahydrofuran moiety can participate in hydrogen bonding and other interactions, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: Lacks the double bond and tetrahydrofuran moiety, making it less versatile.
Tetrahydrofuran: While it shares the THF moiety, it lacks the bicyclic structure, reducing its rigidity and stability.
Norbornene: Similar bicyclic structure but without the THF moiety, limiting its functional diversity.
Uniqueness
Bicyclo[2.2.1]hept-5-en-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine stands out due to its combination of a rigid bicyclic structure and a flexible tetrahydrofuran moiety. This duality provides a unique balance of stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1-(oxolan-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-2-13(15-5-1)9-14-8-12-7-10-3-4-11(12)6-10/h3-4,10-14H,1-2,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTMCVSDINGPBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2CC3CC2C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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